molecular formula C16H9NO2 B082970 1-Nitrofluoranthene CAS No. 13177-28-1

1-Nitrofluoranthene

Cat. No. B082970
CAS RN: 13177-28-1
M. Wt: 247.25 g/mol
InChI Key: AWYZHUPAWKZJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrofluoranthene is a chemical compound with the molecular formula C16H9NO2 . It is a type of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) and is often studied in the context of environmental pollution due to its presence in diesel exhaust and other combustion by-products .


Synthesis Analysis

The synthesis of 1-Nitrofluoranthene has been reported in several studies. It was synthesized from fluoranthene with a yield of 20% . The synthesis process involves the use of nitroreductases, which are enzymes capable of reducing nitro compounds .


Molecular Structure Analysis

The molecular structure of 1-Nitrofluoranthene consists of a fluoranthene core with a nitro group attached. The molecular weight of 1-Nitrofluoranthene is 247.25 g/mol . The IUPAC name for this compound is 1-nitrofluoranthene .


Physical And Chemical Properties Analysis

1-Nitrofluoranthene has several notable physical and chemical properties. It has a molecular weight of 247.25 g/mol and a molecular formula of C16H9NO2 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Scientific Research Applications

  • Environmental and Health Risks :

    • 1-Nitrofluoranthene, as part of the nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), is an environmental pollutant found in urban air particulate matter. Its presence raises concerns about potential health risks due to its mutagenic and carcinogenic properties (Sienra & Rosazza, 2006).
    • It is also present in diesel exhaust and pollutants in the air, and its carcinogenicity has been studied in rats, showing a significant induction of sarcomas (Ohgaki et al., 1982).
  • Analytical Chemistry :

    • Techniques such as proton NMR studies and liquid chromatography with fluorescence detection are employed to analyze environmental samples suspected of containing nitrofluoranthenes, including 1-Nitrofluoranthene (Squadrito et al., 1990), (Kamiura et al., 1991).
  • Metabolism Studies :

    • The metabolic fate of 1-Nitrofluoranthene has been studied in rats, revealing extensive conjugation and the identification of multiple oxidation sites (Gold et al., 1996).
    • Human erythrocytes can reduce 1-Nitrofluoranthene to its amino derivatives, highlighting a potential metabolic pathway in humans (Belisario et al., 1996).
  • Chemical Analysis and Risk Assessment :

    • Voltammetric techniques are used for the determination of nitrofluoranthenes in various environmental samples, aiding in the assessment of exposure risks (Cizek et al., 2007).
  • Photochemical Reactions :

    • Photochemical degradation of nitro-PAHs, including 1-Nitrofluoranthene, has been studied, providing insights into environmental degradation processes (Stewart et al., 2010).
  • Electrochemical Studies :

    • Electrochemical reduction potentials of 1-Nitrofluoranthene have been correlated with its mutagenic activities, contributing to a better understanding of its environmental and health impacts (Lopes et al., 2005).

properties

IUPAC Name

1-nitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYZHUPAWKZJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157200
Record name Fluoranthene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitrofluoranthene

CAS RN

13177-28-1
Record name 1-Nitrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13177-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UV3TW2B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitrofluoranthene
Reactant of Route 2
1-Nitrofluoranthene
Reactant of Route 3
1-Nitrofluoranthene
Reactant of Route 4
1-Nitrofluoranthene
Reactant of Route 5
1-Nitrofluoranthene
Reactant of Route 6
1-Nitrofluoranthene

Citations

For This Compound
106
Citations
CJ Van Haeringen, NF Aten… - Recueil des Travaux …, 1992 - Wiley Online Library
… The synthesis of 1-nitrofluoranthene (11) is depicted in Scheme 2. Birch reduction of fluoranthene gave, via 1 ,lob-dihydrofluoranthene, 2,3-dihydrofluoranthene (2)'' in quantitative yield. …
Number of citations: 14 onlinelibrary.wiley.com
T Ramadahl, JA Sweetman, B Zielinska… - Journal of High …, 1985 - Wiley Online Library
… Thus, the large difference in the retention indices for 1 -nitrofluoranthene reported in this work and by Harris etal. [7], leading todifferent elution ordersof 1-and7-nitrofluoranthene, and in …
HA Bamford, JE Baker - Atmospheric environment, 2003 - Elsevier
… All eight of the 247 molecular weight nitropyrene/nitrofluoranthene isomers were detected in all samples, except for 1-nitrofluoranthene and 7-nitrofluoranthene in July at Fort Meade (…
Number of citations: 266 www.sciencedirect.com
GL Squadrito, BS Shane, FR Fronczek… - Chemical Research …, 1990 - ACS Publications
The NMR spectra of the nitrofluoranthene isomers are presented to allow gas chroma-tographic analysis of environmental samples suspected of containing nitrofluoranthenes. The …
Number of citations: 14 pubs.acs.org
CL Jagroop, EH Charlesworth - Proceedings of the Royal Society of …, 1973 - cambridge.org
… These results led us to investigate the substitution of 1-acetamido- and 1-bromofluoranthene, both of which are readily obtainable from 1-nitrofluoranthene. The strongly orienting …
Number of citations: 1 www.cambridge.org
B Zielinska, J Arey, R Atkinson, T Ramdahl… - Journal of the …, 1986 - ACS Publications
The products and mechanisms of the reactions of dinitrogen pentoxide (N2Os) with fluoranthene (FL) in aprotic solvents have been investigated. The influence of solvent polarity and …
Number of citations: 128 pubs.acs.org
GL Squadrito, DF Church, WA Pryor - Journal of the American …, 1987 - ACS Publications
INF 1.1 ą 0.3 d 2.6 ą 0.3 11.1 ą 3.3 8.6 ą 0.4 2NF 53.7 ą 2.3 2.3 ą 0.1/ 80 3NF 23.7 ą 3.0 63 69.0 ą 1.1 43.5 ą 5.8 49.3 0.1 7NF 0.7 ą 0.2 d 3.2 ą 0.0 18.4 ą 3.9 11.0· 0.1 8NF 1.0 ą 0.1 27 …
Number of citations: 31 pubs.acs.org
B Zielinska, J Arey, WP Harger, RWK Lee - Mutation Research/Genetic …, 1988 - Elsevier
The mutagenic activities of novel nitrofluoranthene derivatives in Salmonella strains TA98, TA98NR and TA98/1,8-DNP 6 (with and without S9 addition) are given. These derivatives …
Number of citations: 28 www.sciencedirect.com
KK Onchoke, JJ Ojeda - Polycyclic Aromatic Compounds, 2013 - Taylor & Francis
The Raman and infrared (IR) spectra of the mononitrated fluoranthenes (1-, 2-, 3-, 7-, and 8-nitrofluoranthene), important environmental pollutants that induce mutagenic/carcinogenic …
Number of citations: 5 www.tandfonline.com
B Zielinska, J Arey, R Atkinson, AM Winer - Atmospheric Environment (1967 …, 1989 - Elsevier
… 1B) of the four additional isomers of nitrofluoranthene (1-nitrofluoranthene was not observed in any of these samples) and the nitroacephenanthrylene formed in highest yield from the …
Number of citations: 128 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.